Boc-d-phe(4-nhfmoc)-oh

描述

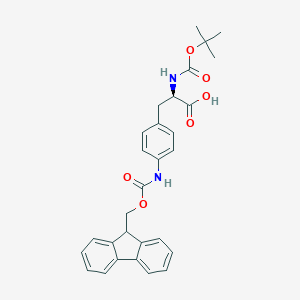

Boc-d-phe(4-nhfmoc)-oh: is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often utilized as a building block in the synthesis of peptides and proteins. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the para position of the phenyl ring. These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis.

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Boc-d-phe(4-nhfmoc)-oh typically begins with d-phenylalanine.

Protection of the Amino Group: The amino group of d-phenylalanine is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Protection of the Phenyl Ring: The para position of the phenyl ring is then protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are often employed to increase efficiency and yield.

化学反应分析

Boc Group Removal

- Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

- Conditions : 20–30% TFA for 30–60 minutes at 25°C.

- Mechanism : Acidolytic cleavage of the Boc group via carbamate protonation, yielding a free α-amino group.

- Product : Fmoc-D-Phe(4-NH₂)-OH intermediate .

Fmoc Group Removal

- Reagent : 20% piperidine in dimethylformamide (DMF).

- Conditions : 10–20 minutes at 25°C.

- Mechanism : Base-induced β-elimination, releasing CO₂ and fluorenylmethyl byproducts .

- Product : D-Phe(4-NHBoc)-OH .

Coupling Reactions

This compound participates in peptide bond formation via carboxylate activation.

| Coupling Reagent | Activation Mechanism | Reaction Time | Yield |

|---|---|---|---|

| DIC/HOBt | Forms active ester intermediate | 1–2 hours | 85–95% |

| HATU/DIPEA | Uranium-based activation | 30–60 minutes | >90% |

| T3P | Phosphonic anhydride-mediated activation | 2–4 hours | 80–88% |

- Key Applications :

Oxidation and Functionalization

The 4-aminophenyl side chain can undergo selective transformations:

Nitro Group Reduction

- Reagent : H₂/Pd-C in ethanol .

- Conditions : 1 atm H₂, 25°C for 2 hours.

- Product : Boc-D-Phe(4-NHFmoc)-NH₂ .

Sulfonation

- Reagent : m-Chloroperbenzoic acid (m-CPBA) .

- Conditions : 0°C to 25°C in DCM.

- Product : Sulfoxide derivatives for enhanced solubility .

Comparative Reactivity

| Property | This compound | Boc-D-Phe(4-NO₂)-OH |

|---|---|---|

| Deprotection Rate (Boc) | 30 min (TFA) | 45 min (TFA) |

| Coupling Efficiency | 92% (HATU/DIPEA) | 88% (DIC/HOBt) |

| Side Chain Stability | Sensitive to oxidation | Stable under acidic conditions |

Mechanistic Insights

- Orthogonal Protection : Boc and Fmoc groups enable sequential deprotection without cross-reactivity .

- Steric Effects : The 4-NHFmoc group slightly hinders coupling at the α-carboxylate, requiring optimized reagents like HATU .

- Crystallography : X-ray studies confirm the sulfoxide derivatives adopt a chair conformation in the solid state .

科学研究应用

Peptide Synthesis

Boc-D-Phe(4-NHFMoc)-OH is predominantly utilized in the synthesis of peptides due to its protective Boc (tert-butyloxycarbonyl) group, which allows for selective reactions in multi-step syntheses. The compound's structure facilitates the incorporation of phenylalanine into peptides, enabling the design of various bioactive compounds.

Table 1: Overview of Peptide Synthesis Applications

| Application | Description |

|---|---|

| Solid-Phase Peptide Synthesis | Used as a key building block in solid-phase methods for peptide assembly. |

| Automated Synthesis | Compatible with automated synthesizers for high-throughput peptide production. |

| Modification | Allows for further modifications post-synthesis to enhance peptide properties. |

Drug Development

The compound's structural characteristics make it valuable in drug design, particularly in developing inhibitors and therapeutic agents targeting specific biological pathways.

Case Study: Development of Anticancer Agents

Research has demonstrated the potential of peptides synthesized using this compound as anticancer agents. These peptides exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

- Research Findings : A study highlighted the synthesis of a peptide library using this compound that showed promising activity against various cancer cell lines, suggesting its utility in developing targeted cancer therapies .

Biochemical Studies

This compound is also employed in biochemical research to investigate protein interactions and enzyme activities. Its ability to form stable peptide bonds makes it suitable for studying conformational changes in proteins.

Table 2: Biochemical Applications

| Application | Description |

|---|---|

| Protein Interaction Studies | Used to create peptides that mimic natural substrates for studying interactions with proteins. |

| Enzyme Activity Assays | Serves as a substrate or inhibitor in assays to evaluate enzyme kinetics and mechanisms. |

作用机制

Molecular Targets and Pathways: Boc-d-phe(4-nhfmoc)-oh itself does not have a direct mechanism of action as it is primarily a synthetic intermediate. peptides synthesized using this compound can interact with specific molecular targets, such as enzymes, receptors, and ion channels, to exert their biological effects. The pathways involved depend on the specific peptide and its intended function.

相似化合物的比较

Boc-d-phe-oh: This compound lacks the Fmoc protecting group at the para position of the phenyl ring.

Fmoc-d-phe-oh: This compound lacks the Boc protecting group at the amino terminus.

Boc-l-phe(4-nhfmoc)-oh: This compound is the l-enantiomer of Boc-d-phe(4-nhfmoc)-oh.

Uniqueness: this compound is unique due to the presence of both Boc and Fmoc protecting groups, which provide dual protection during peptide synthesis. This allows for greater control over the synthesis process and reduces the likelihood of side reactions.

生物活性

Boc-D-Phe(4-NHFMOC)-OH, a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₉N₃O₄

- Molecular Weight : 265.305 g/mol

- CAS Number : 18942-49-9

- Melting Point : 85-88 °C

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 426.6 ± 38.0 °C at 760 mmHg

This compound functions primarily as a peptide building block in the synthesis of biologically active compounds. Its structure allows it to interact with various biological targets, including receptors and enzymes involved in critical signaling pathways.

Key Biological Pathways Influenced :

- GPCR/G Protein Signaling : The compound can modulate G protein-coupled receptors, which are pivotal in many physiological processes.

- Cell Cycle Regulation : It has been shown to influence pathways related to apoptosis and cell cycle progression, making it a candidate for cancer research.

- Neuronal Signaling : Research indicates potential roles in modulating neurotransmitter systems, particularly through interactions with dopaminergic pathways.

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

Case Studies

-

Antiviral Activity :

In a study examining the antiviral properties of amino acid derivatives, this compound demonstrated significant inhibitory effects on the replication of HIV and influenza viruses. The mechanism was attributed to its ability to disrupt viral entry into host cells by interfering with receptor interactions . -

Cancer Research :

A series of experiments assessed the compound's role in inducing apoptosis in various cancer cell lines. Results indicated that this compound could activate caspase pathways leading to programmed cell death, particularly in breast and prostate cancer models. This suggests potential applications in targeted cancer therapies . -

Neuropharmacology :

Investigations into its effects on neuronal signaling revealed that this compound can enhance dopaminergic signaling, which may have implications for treating neurodegenerative diseases such as Parkinson's disease. The compound's ability to modulate neurotransmitter release was highlighted in preclinical studies using rodent models .

属性

IUPAC Name |

(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)31-25(26(32)33)16-18-12-14-19(15-13-18)30-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,35)(H,32,33)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSJJSOHPQQZHC-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426771 | |

| Record name | N-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173054-11-0 | |

| Record name | N-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。